3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide
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Overview
Description
3-(3,6-Diiodo-carbazol-9-yl)-propionic acid hydrazide is a complex organic compound featuring a carbazole core substituted with iodine atoms at the 3 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-Diiodo-carbazol-9-yl)-propionic acid hydrazide typically involves multiple steps, starting from carbazole. The iodination of carbazole at the 3 and 6 positions can be achieved using iodine and an oxidizing agent. The resulting 3,6-diiodo-carbazole is then reacted with propionic acid to form the propionic acid derivative. Finally, the hydrazide group is introduced through a reaction with hydrazine hydrate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,6-Diiodo-carbazol-9-yl)-propionic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its reactivity and properties.
Reduction: Reduction reactions can be used to modify the functional groups attached to the carbazole core.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups to the carbazole core.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.
Industry: Its unique properties may make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 3-(3,6-Diiodo-carbazol-9-yl)-propionic acid hydrazide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
3,6-Diiodo-carbazole: The parent compound without the propionic acid hydrazide group.
Carbazole: The core structure without iodine substitution.
Propionic acid hydrazide: The hydrazide derivative without the carbazole core.
Uniqueness
3-(3,6-Diiodo-carbazol-9-yl)-propionic acid hydrazide is unique due to the combination of the carbazole core, iodine substitution, and the propionic acid hydrazide group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H13I2N3O |
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Molecular Weight |
505.09 g/mol |
IUPAC Name |
3-(3,6-diiodocarbazol-9-yl)propanehydrazide |
InChI |
InChI=1S/C15H13I2N3O/c16-9-1-3-13-11(7-9)12-8-10(17)2-4-14(12)20(13)6-5-15(21)19-18/h1-4,7-8H,5-6,18H2,(H,19,21) |
InChI Key |
GQYQJKXKUMFOPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)C3=C(N2CCC(=O)NN)C=CC(=C3)I |
Origin of Product |
United States |
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